2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-fluoro-1-(2-methoxy-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
QIBZTLLXYHIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CF)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
This technical guide provides an in-depth profiling of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine , a specialized fluorinated building block. This document is structured for researchers requiring rigorous physicochemical data, synthesis protocols, and analytical characterization strategies.
Executive Summary & Compound Identity
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is a fluorinated aryl-ethylamine derivative characterized by a fluorine atom at the
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine |
| Common Formula | C |
| Molecular Weight | 183.22 g/mol |
| Monoisotopic Mass | 183.1059 |
| Structure Description | Benzylic amine with a terminal fluoromethyl group ( |
| Chirality | Contains 1 stereocenter at C1. Exists as (R)- and (S)- enantiomers.[1][2] |
Physicochemical Profile
The physicochemical behavior of this compound is dominated by the
Core Properties
| Parameter | Value (Predicted/Derived) | Context & Causality |
| pKa (Conjugate Acid) | 8.3 – 8.7 | Significantly lower than non-fluorinated benzylamines (~9.5). The |
| LogP (Lipophilicity) | 1.9 – 2.1 | The 2-methoxy and 5-methyl groups increase lipophilicity. While fluorine is lipophilic, the polar amine lowers the net LogP. The value suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Contributed by the primary amine (26.02) and ether oxygen (9.23). F does not contribute to TPSA. |
| Hydrogen Bond Donors | 1 (Primary Amine) | The |
| Hydrogen Bond Acceptors | 3 | Nitrogen lone pair, Ether oxygen, and Fluorine (weak acceptor). |
Solubility & Stability
-
Aqueous Solubility: Moderate as a free base; High (>50 mg/mL) as the Hydrochloride (HCl) or Fumarate salt.
-
Chemical Stability: The compound is generally stable at physiological pH. However,
-elimination of HF is a risk under strongly basic conditions at elevated temperatures, potentially generating the corresponding enamine/imine. -
Metabolic Stability: The benzylic amine position is sterically hindered by the aryl group and electronically modified by the fluoromethyl group, potentially reducing susceptibility to Monoamine Oxidase (MAO) mediated degradation compared to standard phenethylamines.
Synthesis & Manufacturing Strategy
As a specialized intermediate, the synthesis prioritizes the installation of the labile fluorine atom prior to the amine generation to avoid side reactions. The most robust route utilizes the Reductive Amination of an
Reaction Scheme (Graphviz)
Detailed Protocol
-
Bromination: Treat 1-(2-methoxy-5-methylphenyl)ethanone with bromine in acetic acid to yield the
-bromo ketone. -
Fluorination (Halex Reaction): React the
-bromo ketone with Potassium Fluoride (KF) and 18-Crown-6 catalyst in acetonitrile at reflux. This nucleophilic substitution yields 2-fluoro-1-(2-methoxy-5-methylphenyl)ethanone .-
Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis to the
-hydroxy ketone.
-
-
Reductive Amination:
-
Dissolve the
-fluoro ketone in methanol. -
Add Ammonium Acetate (10 eq) to form the imine in situ.
-
Slowly add Sodium Cyanoborohydride (
, 1.5 eq) at 0°C. -
Stir at room temperature for 12 hours.
-
Workup: Acidify to quench, extract non-basic impurities, then basify and extract the target amine.
-
Analytical Characterization
Validating the structure requires specific attention to the Fluorine-Proton Coupling (
NMR Specification
| Nucleus | Signal | Multiplicity | Coupling Constants ( | Assignment |
| Triplet of Doublets (td) | Terminal Fluorine ( | |||
| Multiplet (ddd) | Fluoromethyl Protons ( | |||
| Doublet of Triplets | Benzylic Methine ( |
Interpretation Guide:
-
The Fluoromethyl group (
) does not appear as a simple doublet. Due to the chiral center at C1, the two protons on C2 are diastereotopic. They will appear as complex multiplets (often distinct signals) with large geminal H-F coupling (~47 Hz). -
C NMR: Look for the doublet splitting of the carbon signals. C2 (attached to F) will have a large
Hz. C1 (attached to N) will show Hz.
Handling & Safety Profile
Hazard Identification
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Specific Risk: Fluoride Ion Release. In the event of thermal decomposition or metabolic breakdown, the compound may release fluoride ions. However, the C-F bond is generally robust.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to
(carbamate formation); storage as the Hydrochloride salt is recommended for long-term stability.
Stability Logic (Graphviz)
[3]
References
-
Physicochemical Modulation by Fluorine
-
Synthesis of Beta-Fluoroamines
- Wade, C. E., et al. "Synthesis of -fluoroamines." Journal of Fluorine Chemistry, 2010.
-
Review of Halex Reactions: "Potassium Fluoride in Organic Synthesis." Link
- NMR Characterization of Fluorinated Compounds: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for coupling constants).
-
General Phenethylamine Properties
Sources
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- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to the Predicted Bioactivity and Research Workflow for 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Executive Summary: This document provides a comprehensive analysis of the predicted bioactivity of the novel compound 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine. It is important to note that, as of the date of this publication, no direct experimental data for this specific molecule exists in the peer-reviewed scientific literature. Therefore, this guide employs established principles of medicinal chemistry and structure-activity relationship (SAR) analysis of the broader fluorinated phenethylamine class to construct a scientifically grounded hypothesis of its potential pharmacological profile. Furthermore, this whitepaper outlines a detailed, field-proven research and development workflow, including synthetic strategy and a full suite of in vitro assays, to systematically characterize this new chemical entity (NCE). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel psychoactive or neuromodulatory agents.
Introduction: The Rationale for a Novel Phenethylamine
The 2-phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1] The therapeutic and scientific interest in this class lies in its remarkable ability to interact with a wide range of monoaminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[1]
Chemical modification of the phenethylamine core is a classic strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The target molecule, 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine, incorporates three key modifications to the basic phenethylamine structure, each with a predictable influence on its biological activity:
-
Phenyl Ring Substitution: The presence of a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position.
-
Ethylamine Side-Chain Modification: The addition of a fluorine (F) atom at the 2-position of the ethylamine side chain (β-position relative to the phenyl ring).
This guide will deconstruct the likely contributions of these structural features to predict the compound's bioactivity and will then provide a rigorous experimental plan to validate these hypotheses.
Deconstruction of Structure and Predicted Bioactivity
The Core Scaffold: 2,5-Dimethoxy-4-Methylphenethylamine (2C-D) Analogue
The substitution pattern on the phenyl ring (2-methoxy, 5-methyl) is reminiscent of the well-characterized psychedelic phenethylamine, 2,5-dimethoxy-4-methylphenethylamine, commonly known as 2C-D.[2][3][4] The 2C-x family of compounds are known to be potent agonists, particularly at the serotonin 5-HT₂A receptor, which is a primary target for classic hallucinogens.[5][6]
-
2-Methoxy Group: This group is critical for activity in many psychedelic phenethylamines. It is believed that the lone pair electrons of the 2-oxygen must be oriented syn relative to the ethylamine side chain for optimal receptor interaction.[7]
-
5-Position Substitution: While the user's compound has a methyl group at the 5-position, the canonical 2C-x series features a methoxy group here. The presence of a lipophilic methyl group instead of a second methoxy group will subtly alter the electronic and steric profile, likely influencing receptor affinity and selectivity.
-
4-Position Substitution Analogy: The user's molecule has a methyl group at position 5 and a hydrogen at position 4. In the highly active 2C-x series, the 4-position is typically occupied by a lipophilic substituent (e.g., methyl in 2C-D, bromo in 2C-B).[3] The shift of the methyl group from the 4- to the 5-position is a key structural unknown.
Based on this core, we can hypothesize that the parent compound, 1-(2-methoxy-5-methylphenyl)ethan-1-amine, will exhibit affinity for serotonin 5-HT₂ receptors.
The Impact of β-Fluorination
The introduction of a fluorine atom onto the ethylamine side chain is a significant modification. Fluorine is a bioisostere of hydrogen but possesses high electronegativity and can form strong C-F bonds, which has profound effects on a molecule's properties.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and duration of action.
-
Conformational Restriction: The fluorine atom can influence the rotational freedom of the ethylamine side chain, potentially locking it into a more favorable conformation for receptor binding.
-
Receptor Affinity Modulation: Fluorination can alter the electronic properties of the amine group, modulating its pKa and its ability to form hydrogen bonds within the receptor binding pocket. Studies on other fluorinated phenethylamines have shown that this can lead to either an enhancement or a marked loss of psychoactivity and receptor affinity, depending on the specific placement and number of fluorine atoms.[8][9]
Hypothesis: The β-fluorine atom in 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is predicted to increase metabolic stability. Its effect on receptor affinity is uncertain but warrants investigation, as it could either enhance potency or abolish it.
Proposed Research & Development Workflow
To move from hypothesis to data, a structured experimental workflow is required. This section details the necessary steps to synthesize and characterize the target compound.
Synthesis Strategy
A plausible synthetic route would start from 2-methoxy-5-methylbenzaldehyde. This approach is analogous to established syntheses for related phenethylamines like 2C-D.[10]
Caption: Proposed synthetic pathway for the target compound.
Protocol 1: Synthesis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
-
Step 1: Nitrostyrene Formation: React 2-methoxy-5-methylbenzaldehyde with nitromethane in the presence of a catalyst such as anhydrous ammonium acetate. Heat the mixture to drive the condensation reaction, forming the corresponding β-nitrostyrene derivative.[10]
-
Step 2: Reduction: Reduce the nitrostyrene intermediate to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) is typically used for this transformation.
-
Step 3: Fluorination: Introduce the fluorine atom onto the β-carbon. This is the most challenging step. An electrophilic fluorinating agent such as Selectfluor could be employed, though reaction conditions would need careful optimization to achieve regioselectivity and avoid side reactions. Alternative multi-step strategies involving the formation of an intermediate alcohol followed by nucleophilic fluorination could also be explored.
-
Step 4: Purification and Characterization: Purify the final product using column chromatography followed by High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Bioactivity Profiling
A tiered approach to in vitro screening will efficiently determine the compound's pharmacological profile. The primary focus will be on monoamine GPCRs, given the structural class.
Caption: Tiered workflow for in vitro pharmacological characterization.
Protocol 2: Radioligand Binding Assays (Tier 1)
This experiment determines the affinity (Ki) of the test compound for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[11][12]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A), and a range of concentrations of the test compound.[12][13]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to separate bound from unbound radioligand.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Table 1: Primary Binding Assay Panel
| Target Family | Primary Targets | Rationale |
| Serotonin | 5-HT₂A, 5-HT₂C, 5-HT₂B, 5-HT₁A | Primary targets for psychedelic phenethylamines.[6][8] |
| Dopamine | D₁, D₂, D₃ | Assess potential stimulant or antipsychotic profile. |
| Adrenergic | α₁, α₂, β₁, β₂ | Evaluate potential cardiovascular or stimulant side effects.[1] |
| Transporters | SERT, DAT, NET | Determine potential for monoamine reuptake inhibition. |
Protocol 3: cAMP Functional Assay (Tier 2)
This experiment determines whether a compound that binds to a receptor acts as an agonist (activates it), antagonist (blocks it), or inverse agonist (inactivates it). This example is for Gs or Gi-coupled receptors.
-
Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., HEK293-h5HT1A).
-
Assay Principle: Utilize a detection system that measures cyclic AMP (cAMP) levels, such as TR-FRET or a luciferase-based reporter system (e.g., GloSensor™).[9][14][15] These assays are based on the competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.[16]
-
Agonist Mode: Treat cells with increasing concentrations of the test compound and measure the resulting change in cAMP levels. An agonist for a Gs-coupled receptor will increase cAMP; an agonist for a Gi-coupled receptor will decrease forskolin-stimulated cAMP levels.[15][17]
-
Antagonist Mode: Pre-incubate the cells with the test compound before stimulating them with a known agonist for the receptor. An antagonist will block the effect of the known agonist.
-
Data Analysis: Plot the response (e.g., luminescence) against the log concentration of the test compound. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).[17] For antagonists, determine the IC₅₀.
Predicted Pharmacological Profile and Conclusion
Based on the SAR analysis, 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is predicted to be a ligand for serotonin 5-HT₂ receptors.
-
Primary Activity: It is likely to possess agonist or partial agonist activity at the 5-HT₂A receptor, similar to other 2C-x analogues.[4][5] The potency and efficacy relative to compounds like 2C-D are unknown and represent the core question for experimental validation.
-
Selectivity: The compound is expected to show higher affinity for 5-HT₂ receptors over 5-HT₁A and other monoamine receptors, though cross-reactivity is possible and must be tested.[6]
-
Pharmacokinetics: The β-fluoro substitution is likely to confer increased metabolic stability compared to its non-fluorinated counterpart, potentially leading to a longer duration of action in vivo.
References
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. URL: [Link]
-
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200–208. URL: [Link]
-
PsychonautWiki Contributors. (n.d.). 2C-D. PsychonautWiki. URL: [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. URL: [Link]
-
Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. URL: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. URL: [Link]
-
Wikipedia contributors. (n.d.). 2C (psychedelics). Wikipedia. URL: [Link]
-
University of North Carolina at Chapel Hill. (n.d.). PDSP - Functional Assays Protocols. URL: [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. URL: [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. URL: [Link]
-
Wikipedia contributors. (n.d.). 2C-D. Wikipedia. URL: [Link]
-
Wikipedia contributors. (n.d.). Substituted methoxyphenethylamine. Wikipedia. URL: [Link]
-
Daskhan, G. C., & Jayaraman, N. (2012). Synthesis of 2-deoxy-2-c-alkyl glycal and glycopyranosides from 2-hydroxy glycal ester. The Journal of Organic Chemistry, 77(5), 2185–2191. URL: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. URL: [Link]
-
Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200–208. URL: [Link]
-
Sungkyunkwan University. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. URL: [Link]
-
Andreasen, J. T., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. URL: [Link]
-
Halberstadt, A. L., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 504–512. URL: [Link]
-
Korea Science. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. URL: [Link]
-
Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). m-Methoxy-N-methylphenethylamine. PubChem Compound Database. URL: [Link]
-
Bas-Jaque, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 113. URL: [Link]
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- 5. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
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Whitepaper: A Prospective Analysis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Therefore, this guide will adopt a prospective and deductive approach. It will construct a plausible history, discovery, and technical profile for this compound by analogy to structurally similar molecules and by applying established principles of medicinal chemistry and organic synthesis. This whitepaper will serve as a foundational document for researchers interested in the synthesis and potential applications of novel fluorinated phenethylamines.
Part 1: Conceptual History and Rationale for Discovery
The exploration of novel psychoactive compounds has often been driven by the systematic modification of known molecular scaffolds. The phenethylamine backbone, in particular, has been a fertile ground for such research, leading to the discovery of a wide range of compounds with diverse pharmacological profiles. The specific substitution pattern of the target molecule—a methoxy and a methyl group on the phenyl ring—is reminiscent of the "2C" series of psychedelic phenethylamines, such as 2C-D (2,5-dimethoxy-4-methylphenethylamine).
The introduction of a fluorine atom into a bioactive molecule is a well-established strategy in medicinal chemistry to modulate its properties. Fluorine's high electronegativity and small size can significantly alter a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's half-life.
-
Lipophilicity: Fluorination can increase a molecule's ability to cross the blood-brain barrier.
-
Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor and alter the electronic properties of the molecule, potentially leading to stronger interactions with its biological target.
Given these principles, the synthesis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine would be a logical step in a research program aimed at discovering novel psychoactive compounds with potentially enhanced properties compared to its non-fluorinated analogs.
Part 2: Prospective Synthesis and Methodologies
The synthesis of the target compound would likely proceed through a multi-step sequence, starting from a readily available substituted benzene derivative. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Proposed Synthesis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Step 1: Friedel-Crafts Acylation of 4-Methylanisole
-
To a stirred solution of 4-methylanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).
-
Slowly add 2-fluoroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it over ice and an aqueous solution of HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α-fluoroketone by column chromatography.
Step 2: Reductive Amination
-
Dissolve the α-fluoroketone (1.0 eq) from the previous step in a suitable solvent such as methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Acidify the reaction mixture with aqueous HCl and wash with an organic solvent to remove unreacted ketone.
-
Basify the aqueous layer with NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers and concentrate to yield the crude amine.
-
The final product can be purified by distillation or by salt formation (e.g., hydrochloride salt) and recrystallization.
Visualizing the Synthesis Pathway
Methodological & Application
Preparation of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride salt
An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the laboratory-scale preparation of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, a valuable substituted phenethylamine derivative for research and development in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and widely applicable sequence: Friedel-Crafts acylation to construct the core acetophenone structure, subsequent α-halogenation and fluorination to introduce the key fluoroethyl moiety, and a final reductive amination to yield the target primary amine. The guide concludes with the formation and purification of the stable hydrochloride salt. Each section is designed to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization checkpoints, ensuring a reproducible and safe execution for skilled researchers.
Introduction and Strategic Overview
Substituted phenethylamines are a cornerstone of modern pharmacology, forming the structural basis for a vast array of neurologically active compounds. The introduction of specific substituents, such as fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target compound, 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine, combines these features, making it a desirable building block for library synthesis and lead optimization.
The chosen synthetic pathway is a logical sequence of established organic transformations, designed for efficiency and scalability. The overall strategy is visualized below.
Caption: Overall Synthetic Pathway.
Synthesis of Key Intermediate: 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one
This section details the three-step synthesis of the crucial ketone intermediate.
Step 1: Friedel-Crafts Acylation of 4-Methylanisole
Principle: This reaction is a classic electrophilic aromatic substitution that installs an acetyl group onto the aromatic ring.[1] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acetyl chloride, generating a potent acylium ion electrophile. The substitution occurs ortho to the strongly activating methoxy group.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Methylanisole | 122.17 | 12.2 g | 1.0 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 1.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - |
| Crushed Ice | - | ~200 g | - |
Protocol:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber). Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous aluminum chloride (14.7 g) and dry dichloromethane (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add acetyl chloride (7.8 mL) dropwise to the stirred suspension over 15 minutes.
-
In a separate flask, dissolve 4-methylanisole (12.2 g) in dry dichloromethane (50 mL).
-
Add the 4-methylanisole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (~30 mL).[1]
-
Transfer the quenched mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(2-methoxy-5-methylphenyl)ethan-1-one, which can be purified by vacuum distillation or recrystallization from ethanol.
Step 2: α-Bromination of 1-(2-Methoxy-5-methylphenyl)ethan-1-one
Principle: The methyl group adjacent to the carbonyl is acidic and can be enolized. In the presence of a bromine source, the enol intermediate undergoes electrophilic attack to form the α-bromo ketone. This reaction is typically performed under acidic conditions to promote enolization.
Protocol:
-
Dissolve the acetophenone from Step 2.1 in a suitable solvent like glacial acetic acid or chloroform.
-
Add a stoichiometric amount (1.0 equivalents) of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or alternatively, use elemental bromine (Br₂) added dropwise.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium bisulfite solution (to quench excess bromine), water, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one. This product is often used in the next step without further purification due to its lachrymatory nature.
Step 3: Nucleophilic Fluorination
Principle: This is an SN2 reaction where the bromide is displaced by a fluoride ion. Due to the low nucleophilicity of fluoride in protic solvents, this reaction is best performed in an aprotic polar solvent (e.g., acetonitrile, DMF) using a fluoride salt like potassium fluoride (KF). A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) is often employed to enhance the solubility and reactivity of the fluoride salt.
Protocol:
-
In a flask, combine the crude α-bromo ketone from Step 2.2, spray-dried potassium fluoride (2-3 equivalents), and a catalytic amount of 18-crown-6 (0.1 equivalents) in anhydrous acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude 2-fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one by column chromatography on silica gel to obtain the key ketone intermediate.
Core Protocol: Reductive Amination and Salt Formation
This section outlines the conversion of the fluoro-ketone to the target amine hydrochloride salt.
Step 4: Asymmetric Reductive Amination
Principle: Reductive amination is a powerful method for forming amines from carbonyl compounds.[2] The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[3] Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this one-pot reaction because it is mild enough to selectively reduce the protonated imine intermediate much faster than the starting ketone.[3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Molar Equiv. |
| Fluoro-ketone (from 2.3) | 182.19 | 18.2 g | 1.0 |
| Ammonium Acetate | 77.08 | 77.1 g | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 7.5 g | 1.2 |
| Methanol (anhydrous) | 32.04 | 400 mL | - |
Protocol:
-
To a round-bottom flask, add the 2-fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one (18.2 g), ammonium acetate (77.1 g), and anhydrous methanol (400 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
In small portions, carefully add sodium cyanoborohydride (7.5 g) to the solution over 20 minutes. Note: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC, staining with ninhydrin to visualize the amine product.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (200 mL) to the residue, then basify the solution to pH > 11 by the slow addition of 2M NaOH solution. This converts the ammonium salts to ammonia and ensures the product is in its free base form.[4]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 2-fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine as an oil.
Note on Asymmetry: While this protocol produces a racemic mixture, chiral amines can be synthesized using engineered enzymes like amine dehydrogenases (AmDH) or reductive aminases (RedAms), which offer high enantioselectivity.[5][6][7]
Step 5: Hydrochloride Salt Formation and Purification
Principle: Reacting the basic free amine with hydrochloric acid forms a stable, often crystalline, ammonium salt.[8][9] This process is highly effective for purification, as the salt typically has lower solubility in nonpolar organic solvents than the free base and many organic impurities, allowing it to be isolated by precipitation or crystallization.[10]
Caption: Workflow for Hydrochloride Salt Formation.
Protocol:
-
Dissolve the crude free base amine from Step 3.1 in anhydrous diethyl ether (approx. 10 mL per gram of crude amine).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed (check the pH of the solution with moist litmus paper to ensure it is acidic).
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the white solid under high vacuum to a constant weight. The product, 2-fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride, can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).[11]
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, connectivity of atoms, and the presence of fluorine.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine salt (typically broad bands in the 2400-3000 cm⁻¹ region) and the C=O stretch of the ketone intermediate (~1680 cm⁻¹).
Safety and Handling Precautions
This synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12][13]
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., under nitrogen or in a glovebox).
-
Bromine (Br₂) and α-Bromo Ketones: Highly corrosive, toxic, and lachrymatory. Handle with extreme care in a fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release toxic hydrogen cyanide gas upon contact with strong acids. The workup must be performed carefully, ensuring the solution remains basic until any residual reagent is decomposed.
-
Reducing Agents (General): Reagents like Sodium Borohydride and Lithium Aluminum Hydride are water-reactive and can ignite in moist air.[14][15] Always handle under an inert atmosphere and have a Class D fire extinguisher or dry sand readily available.[14][16] Do not use water or carbon dioxide extinguishers.[14]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.
References
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California. [Link]
-
Common Name: SODIUM BOROHYDRIDE. (n.d.). New Jersey Department of Health. [Link]
-
LITHIUM ALUMINUM HYDRIDE. (n.d.). New Jersey Department of Health. [Link]
-
Chen, F., et al. (2026, January 22). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]
-
Sodium Borohydride SOP. (n.d.). The Ohio State University. [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]
-
Chen, F., et al. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]
-
Amine and HCl - salt formation reaction. (2022, June 7). YouTube. [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023, August 22). YouTube. [Link]
- Asymmetric reductive amination of ketones. (2004, July 22).
-
Rowles, H., et al. (2020, May 5). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
-
Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? (n.d.). Refining Community. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed. [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
- Process for the purification of amines. (n.d.).
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2026, January 7). Oreate AI Blog. [Link]
-
2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4. (n.d.). Chemsrc. [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]
-
Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (1964). Journal of the Chemical Society. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. [Link]
-
2-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride. (n.d.). PubChemLite. [Link]
-
2,2,2-trifluoro-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride. (n.d.). Chemspace. [Link]
-
Process for the preparation of 2-fluoro aceto-phenone. (2024, May 7). Technical Disclosure Commons. [Link]
-
2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. (n.d.). PubChem. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications. [Link]
-
2-fluoro-1-(2-methoxyphenyl)ethan-1-amine. (n.d.). PubChemLite. [Link]
-
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. (n.d.). MilliporeSigma. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [Link]
-
An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
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- 16. nj.gov [nj.gov]
Advanced Forensic Characterization of Fluorinated Phenethylamines: Isomer Differentiation via MS Fragmentation & Derivatization Protocols
Abstract & Scope
The proliferation of New Psychoactive Substances (NPS) has seen a surge in ring-substituted fluorinated phenethylamines (e.g., 2-FA, 4-FA, 2C-F). These compounds present a unique analytical challenge: the high electronegativity and bond strength of the fluorine atom create distinct mass spectral behaviors, yet regioisomers (ortho-, meta-, para-) often yield identical fragmentation patterns under standard Electron Ionization (EI).
This guide provides a definitive workflow for the differentiation of these isomers. It moves beyond basic detection, offering a mechanistic understanding of C-F bond stability during fragmentation and detailing specific derivatization protocols required to achieve unambiguous identification in forensic and clinical settings.
Theoretical Framework: The "Fluorine Effect" in Mass Spectrometry
To interpret the spectra of fluorinated amphetamines, one must understand the thermodynamic influence of the Carbon-Fluorine (C-F) bond.
-
Bond Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), significantly stronger than C-H (~413 kJ/mol). Consequently, in both EI and ESI regimes, the C-F bond rarely cleaves primarily. The fluorine atom typically remains attached to the aromatic ring, acting as a stable mass tag (+17.99 Da shift relative to hydrogen).
-
Electronic Influence: Fluorine is highly electronegative. In the benzene ring, it exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+R). In fragmentation, this alters the stability of carbocation intermediates (such as the tropylium ion), often directing the fragmentation pathway away from the ring and toward the alkyl side chain.
Fragmentation Mechanisms[1][2][3][4][5][6][7][8]
Electron Ionization (GC-MS)
Under standard 70 eV EI, fluorinated phenethylamines (e.g., 4-FA) undergo a dominant
-
Mechanism: The radical cation forms at the nitrogen. Homolytic cleavage occurs at the C
-C bond. -
Result: This produces a resonance-stabilized iminium ion (base peak) and a neutral benzyl radical.
-
The Analytical Blind Spot: For 2-FA, 3-FA, and 4-FA, the base peak is m/z 44 (
). This ion contains only the amine and alpha-methyl group; it does not contain the fluorine atom. Therefore, the base peak provides zero structural information regarding the position of the fluorine.
Electrospray Ionization (LC-MS/MS)
In ESI (positive mode), the protonated molecule
-
Transition:
-
Intermediate: This forms a substituted phenonium or spiro[2.5]octadienylium ion.
-
Secondary Fragmentation: Loss of the alkyl chain (ethene) typically follows, yielding the fluorotropylium ion (
, m/z 109).
Visualization of Fragmentation Pathways
Figure 1: Comparative fragmentation pathways for 4-Fluoroamphetamine (4-FA) in EI vs. ESI modes.
Experimental Protocols
The Isomer Problem & The Derivatization Solution
Because the major EI fragments of 2-, 3-, and 4-FA are identical, chemical derivatization is mandatory for robust GC-MS identification.
Why it works: Acylation (using TFAA or PFPA) attaches a heavy fluorinated group to the nitrogen. This suppresses the formation of the generic m/z 44 ion and promotes charge retention on the aromatic ring or creates high-mass molecular ions that are sensitive to the steric environment of the fluorine substituent (ortho effect).
Protocol A: Sample Preparation (LLE)
Standard extraction for urine or plasma.
-
Aliquot: Transfer 1.0 mL of biological fluid to a glass centrifuge tube.
-
Internal Standard: Add 50 µL of deuterated internal standard (e.g., Amphetamine-d5, 10 µg/mL).
-
Alkalinization: Add 200 µL of 0.1 M NaOH (pH > 10) to ensure amines are in the free base form.
-
Extraction: Add 3 mL of Ethyl Acetate/Hexane (1:1). Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 RPM for 5 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Crucial: Do not over-dry, as free bases are volatile. Add 50 µL of ethyl acetate containing 1% acetic acid if stopping here.
Protocol B: Derivatization with PFPA (Pentafluoropropionic Anhydride)
Recommended for separation of 2-FA, 3-FA, and 4-FA.
-
Reconstitution: Redissolve the dried extract (from Protocol A) in 50 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of PFPA.
-
Incubation: Cap the vial and incubate at 60°C for 20 minutes.
-
Evaporation: Evaporate to dryness under Nitrogen (removes excess acid).
-
Final Solvent: Reconstitute in 100 µL of Ethyl Acetate. Transfer to GC vial with insert.
Instrument Parameters
| Parameter | GC-MS (Agilent 7890/5977) | LC-MS/MS (Sciex QTRAP / Agilent 6400) |
| Column | DB-5MS or ZB-Drug-1 (30m x 0.25mm x 0.25µm) | Biphenyl or PFP Column (Crucial for isomer separation) |
| Carrier/Flow | Helium, 1.0 mL/min (Constant Flow) | 0.4 mL/min |
| Temp/Gradient | 60°C (1 min) -> 20°C/min -> 300°C | Mobile A: 0.1% Formic in WaterMobile B: 0.1% Formic in MeOH |
| Inlet/Source | 250°C, Split 10:1 | ESI Positive, Source Temp 500°C |
| Acquisition | Scan 40-550 amu (for ID) / SIM for quant | MRM (See Table 2) |
Data Interpretation & Reference Values
GC-MS Ion Table (PFPA Derivatives)
Derivatization shifts the base peak and reveals molecular ions.
| Compound | Derivative | Molecular Ion ( | Base Peak (m/z) | Diagnostic Minor Ions |
| 2-FA | PFPA | 299 | 190 | 118, 91 |
| 3-FA | PFPA | 299 | 190 | 118, 109 |
| 4-FA | PFPA | 299 | 190 | 109 (Tropylium) |
| 2C-F | PFPA | 359 | 190 | 224, 148 |
Note: While mass spectra remain similar even after derivatization, the Retention Time (RT) separation is significantly improved. On a DB-5MS column, the elution order is typically 2-FA < 3-FA < 4-FA.
LC-MS/MS MRM Transitions
For Triple Quadrupole analysis.
| Compound | Precursor (Q1) | Product (Q3) Quant | Product (Q3) Qual | Collision Energy (eV) |
| 4-FA | 154.1 | 137.1 ( | 109.1 (Fluorotropylium) | 15 / 30 |
| 2-FA | 154.1 | 137.1 ( | 109.1 | 15 / 30 |
| 2C-F | 214.1 | 197.1 ( | 169.1 | 20 / 35 |
Analytical Workflow Diagram
Figure 2: Decision tree and workflow for the extraction and analysis of fluorinated phenethylamines.
References
-
SWGDRUG. (2013).[1][2] Monograph: 4-Fluoroamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
Westphal, F., et al. (2010). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography–mass spectrometry. Forensic Science International.[3] Retrieved from [Link]
-
UNODC. (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Nieddu, M., et al. (2019). LC–MS/MS analysis of regioisomers of fluoroamphetamine and fluoromethamphetamine in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Purification of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Case ID: #FL-AMINE-002
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Impurity Profiling & Mitigation Strategies for
Executive Summary
You are likely encountering difficulty isolating high-purity 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine due to the competing reactivity of the
The synthesis of
This guide provides a root-cause analysis of these impurities and a validated troubleshooting protocol.
Part 1: Impurity Genealogy & Reaction Logic
To solve the impurity issue, we must first map where they originate. The diagram below illustrates the divergent pathways during the reductive amination of 2-fluoro-1-(2-methoxy-5-methylphenyl)ethanone .
Visual Analysis: Reaction Pathways & Failure Modes
Figure 1: Mechanistic divergence in
Part 2: Impurity Troubleshooting Guide (FAQ)
Issue 1: "I have a large percentage of Alcohol (Impurity A) and low amine yield."
Diagnosis: Kinetic Mismatch.
The fluorine atom at the
Corrective Protocol:
-
Decouple the Steps: Do not perform a "one-pot" addition.
-
Pre-formation: Stir the
-fluoro ketone with (10-15 eq.) in Methanol for 2-4 hours before adding the hydride. -
Dehydrating Agent: Add molecular sieves (
or ) or to shift the equilibrium toward the imine by removing water. -
Temperature: Perform the imine formation at
to . Avoid heat, which promotes degradation.
Issue 2: "The product is decomposing into a styrene derivative (Impurity B) during workup."
Diagnosis: HF Elimination (E1cB mechanism). Your molecule has a "perfect storm" for elimination:
-
A good leaving group (
-Fluorine). -
Benzylic protons that are acidic.
-
An electron-rich aromatic ring (Methoxy/Methyl) that stabilizes the developing double bond (conjugation).
-
Trigger: High pH (
) or heat during solvent removal.
Corrective Protocol:
-
Quench: Use saturated
(pH ~5-6) rather than strong bases like NaOH. -
Basification: When freeing the base, adjust pH to exactly 8.5 - 9.0 using saturated
. Do not exceed pH 10. The -fluoroamine is less basic than a typical amine (pKa ~8.5 vs 10), so it extracts into organic solvent at a lower pH. -
Thermal Limit: Never heat the crude mixture above
during rotary evaporation.
Issue 3: "I cannot separate the Des-fluoro impurity (Impurity C) from the Target."
Diagnosis: pKa Similarity & Structural Homology. Impurity C (the non-fluorinated analog) is a common byproduct if catalytic hydrogenation was attempted or if the starting material contained the non-fluorinated ketone. Separation on standard Silica is difficult.
Corrective Protocol: The pKa Swing
Due to the electron-withdrawing fluorine, the Target (
-
Dissolve the mixture in Ethyl Acetate.
-
Extract with pH 9.0 buffer (Borate).
-
Theory: At pH 9.0, the Target is largely unprotonated (neutral, organic layer), while the Des-fluoro impurity is largely protonated (cationic, aqueous layer).
-
-
Wash the organic layer with pH 9.0 buffer twice.
Part 3: Validated Experimental Workflow
This protocol minimizes the "Alcohol" and "Elimination" impurities based on the mechanistic constraints discussed above.
Reagents
-
Substrate: 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one (1.0 eq)
-
Amine Source: Ammonium Acetate (
) (15.0 eq - Excess is critical to suppress dimerization) -
Reductant: Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Anhydrous Methanol (0.1 M concentration)
Step-by-Step Protocol
| Step | Action | Critical Parameter | Reasoning |
| 1 | Imine Formation Dissolve Ketone and | Time: 3hTemp: | Allows imine equilibrium to establish before reduction to prevent Alcohol formation. |
| 2 | Reduction Cool to | Temp: | Low temp prevents over-reduction and side reactions. |
| 3 | Reaction Stir at | Monitor: TLC/LCMS | Ensure consumption of imine. |
| 4 | Quench Add 1M HCl dropwise until pH < 2. Stir 30 mins. | Gas Evolution | Destroys excess hydride. Hydrolyzes residual imine/boron complexes. |
| 5 | Workup (CRITICAL) Wash aqueous layer with | pH Limit: 9.0 | STOP POINT: Going > pH 10 causes rapid HF elimination to the styrene. |
| 6 | Extraction Extract with DCM (3x).[3][4] Dry over | Temp: | Avoid heat during evaporation. |
| 7 | Salt Formation Dissolve oil in | Precipitate | The HCl salt is stable and prevents elimination during storage. |
Part 4: Data Interpretation
NMR Diagnostic Table
Use this table to identify impurities in your crude
| Component | Diagnostic Signal ( | Multiplicity | Notes |
| Target ( | 4.3 - 4.6 (CH2-F)4.2 (CH-NH2) | dm (J=47Hz)m | The large Geminal H-F coupling (47Hz) is distinct. |
| Impurity A (Alcohol) | 4.8 - 5.0 (CH-OH) | m | Lack of amine protons; shift is downfield from amine. |
| Impurity B (Styrene) | 5.2 & 5.7 (Vinyl H)6.8 - 7.0 (Vinyl H) | dd | Characteristic alkene pattern. Loss of F-coupling. |
| Impurity C (Des-fluoro) | 2.8 - 3.0 (CH2-CH2) | t | Standard ethylamine triplet pattern. |
References
-
Enantioselective Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Fluoroamines. Journal of the American Chemical Society. (2019). Discusses the stability and synthesis of -fluoroamines via phase-transfer catalysis. -
Ultrafast separation of fluorinated and desfluorinated pharmaceuticals. Journal of Chromatography A. (2015). Details the difficulty and methods for separating fluoro/des-fluoro analogs.
-
Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination. The Doyle Group (UCLA). (2012). Provides background on the instability and elimination risks of -fluoroamines. [Source: J. Org.[3][6][7][8] Chem. 2012, 77, 4177–4183]([Link]3] -
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-Elimination Reactions. Chemistry LibreTexts. (2023). Fundamental mechanism of -elimination in metal-alkyls and functionalized organics.[9]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
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Overcoming steric hindrance in 2-position fluorination of phenethylamines
Welcome to the Technical Support Center for Advanced Synthetic Methods. This guide is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the 2-position fluorination of phenethylamines, a critical transformation in medicinal chemistry. The introduction of a fluorine atom at this benzylic position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, but is often hampered by steric hindrance.[1][2]
As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your synthetic strategies.
Troubleshooting Guide: 2-Position Fluorination of Phenethylamines
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Question: I am attempting to fluorinate my phenethylamine derivative at the 2-position using a standard electrophilic fluorinating agent like Selectfluor®, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the benzylic fluorination of phenethylamines is a frequent challenge, often stemming from a combination of steric hindrance and the electronic nature of the substrate. The 2-position is a sterically congested secondary carbon, making it a difficult target for bulky fluorinating agents.
Underlying Causes and Mechanistic Considerations:
-
Steric Hindrance: The primary obstacle is the steric bulk around the target C-H bond. The proximity of the phenyl ring and the ethylamine side chain creates a crowded environment that can prevent the fluorinating agent from accessing the reaction center.[3][4]
-
Insufficient C-H Acidity: For methods that proceed via a carbanion intermediate, the benzylic proton may not be sufficiently acidic for deprotonation under the reaction conditions. This is particularly true for phenethylamines with electron-donating groups on the aromatic ring.
-
Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical. While powerful, some electrophilic agents may not be suitable for sterically hindered and electron-rich substrates without appropriate activation.[3]
Troubleshooting Strategies:
-
Switch to a Radical-Based Approach: Radical fluorination methods are often less sensitive to steric hindrance than ionic pathways.[5] These methods typically involve the generation of a benzylic radical, which is then trapped by a fluorine source.
-
Photoredox Catalysis: Visible-light photoredox catalysis can generate the benzylic radical under mild conditions.[6][7][8] Consider using a photocatalyst like decatungstate or an organic dye in combination with an N-F reagent such as N-fluorobenzenesulfonimide (NFSI).[7]
-
Metal-Catalyzed Radical Fluorination: Iron(II) or Silver(I) salts can catalyze the formation of a benzylic radical, which then reacts with an electrophilic fluorine source like Selectfluor®.[5]
-
-
Employ a Directing Group Strategy: While this adds synthetic steps, installing a directing group can overcome steric hindrance by positioning the catalyst and/or fluorinating agent in close proximity to the target C-H bond. Palladium-catalyzed methods have been successfully employed for benzylic C-H fluorination using directing groups.[5] However, be aware that the need to install and remove a directing group can limit the overall efficiency and substrate scope.
-
Optimize Reaction Conditions for Electrophilic Fluorination:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Use a Stronger Base (with caution): For methods involving deprotonation, a stronger, non-nucleophilic base like n-BuLi or a strong potassium base may be required, especially for less acidic substrates. However, this can lead to side reactions, so careful optimization is necessary.
-
Issue 2: Poor Regioselectivity and Side Product Formation
Question: My fluorination reaction is proceeding, but I am obtaining a mixture of products, including fluorination at other positions on the aromatic ring or on the alkyl chain, as well as elimination products. How can I improve the selectivity for the 2-position?
Answer:
Poor regioselectivity is a common pitfall, particularly when multiple reactive sites are present in the molecule. Understanding the competing reaction pathways is key to mitigating these side reactions.
Underlying Causes and Mechanistic Considerations:
-
Competing C-H Activations: Other benzylic or activated C-H bonds in your molecule may have similar or even higher reactivity, leading to a mixture of fluorinated isomers.
-
Aromatic Fluorination: Under harsh conditions or with highly reactive fluorinating agents, electrophilic aromatic substitution can compete with benzylic fluorination.
-
Elimination Reactions: If the reaction proceeds through a carbocationic intermediate, or if basic conditions are used, elimination to form a styrenyl derivative can be a significant side reaction.
Troubleshooting Strategies:
-
Enhance Selectivity with Catalysis:
-
Photoredox Catalysis with NFSI: Studies have shown that decatungstate-catalyzed photoredox fluorination with NFSI can exhibit different selectivity compared to radical reactions initiated by AIBN.[7] This suggests that the choice of catalyst and initiator can tune the regioselectivity.
-
Copper-Catalyzed C-H Fluorination: Copper-catalyzed methods using NFSI have demonstrated good site-selectivity for benzylic C-H bonds.[6][9]
-
-
Protecting Group Strategy: The amine group in the phenethylamine side chain can influence the reactivity and may be a site for side reactions.
-
N-Protection: Protect the amine with a suitable group (e.g., Boc, Cbz, or a tosyl group) to prevent N-fluorination and potential interference with the desired reaction. The choice of protecting group can also influence the steric environment around the 2-position.
-
-
Choice of Fluorinating Agent and Additives:
-
Selectfluor® vs. NFSI: These two common electrophilic fluorinating agents can exhibit different reactivity profiles and selectivities.[3][7][10] It is often worthwhile to screen both.
-
Control of Basicity: If elimination is a problem, consider using a non-basic or weakly basic reaction medium. The use of a mild base like sodium bicarbonate or lithium carbonate can sometimes suppress side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: Should I use an electrophilic or nucleophilic fluorinating agent for the 2-position of a phenethylamine?
A1: For the direct C-H fluorination at the 2-position, an electrophilic fluorinating agent is generally required.[3] These reagents, such as Selectfluor® and NFSI, provide an "F+" source that can react with a nucleophilic carbon center, which can be a carbanion, a radical, or a C-H bond activated by a catalyst.[10] Nucleophilic fluorinating agents (e.g., KF, CsF) provide a fluoride anion (F-) and are typically used in substitution reactions where a leaving group (like a tosylate or halide) is present at the 2-position.[11]
Q2: Can enzymatic methods be used for this transformation?
A2: While enzymatic fluorination is a rapidly developing field, its application to the specific 2-position fluorination of phenethylamines is still emerging.[12][13] Enzymes like fluorinases naturally catalyze C-F bond formation, and engineered cytochrome P450 enzymes can perform C-H hydroxylation, which could then be followed by deoxofluorination.[13][14] Recently, directed evolution of nonheme Fe enzymes has enabled enantioselective C(sp3)-H fluorination.[15] These biocatalytic methods offer the potential for high selectivity under mild conditions but may require significant development for a specific substrate.[15]
Q3: My phenethylamine has a chiral center. Will these fluorination methods affect the stereochemistry?
A3: This is a critical consideration. Methods that proceed through a planar radical or carbocation intermediate at the 2-position will likely lead to racemization if that position is a stereocenter. If your starting material is enantiomerically pure and you wish to retain the stereochemistry, you will need to choose a method that proceeds with retention of configuration or use a chiral catalyst that can control the stereochemical outcome of the fluorination. Asymmetric fluorination is a challenging but active area of research.[3]
Experimental Protocols and Data
Protocol: Photocatalytic Benzylic C-H Fluorination
This protocol is adapted from methodologies demonstrating the use of photoredox catalysis for the fluorination of benzylic C-H bonds and is a good starting point for overcoming steric hindrance.[7]
Step-by-Step Methodology:
-
Substrate Preparation: Ensure your phenethylamine derivative is N-protected (e.g., with a Boc group) to prevent side reactions with the amine. The starting material should be pure and dry.
-
Reaction Setup: In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the N-protected phenethylamine (1.0 equiv.), N-fluorobenzenesulfonimide (NFSI) (3.0 equiv.), and a photocatalyst such as tetrabutylammonium decatungstate (TBADT) (2 mol%).
-
Solvent and Additives: Add anhydrous acetonitrile (to a concentration of 0.6 M) and sodium bicarbonate (1.0 equiv.) as a mild base.
-
Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a 365 nm lamp. Maintain the reaction at a constant temperature (e.g., room temperature) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 16-48 hours for completion.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Comparison of Fluorination Strategies
| Strategy | Fluorinating Agent | Catalyst/Initiator | Key Advantages | Potential Drawbacks |
| Electrophilic (Anionic) | Selectfluor® | Strong Base (e.g., KOH, n-BuLi) | Simple, direct | Requires acidic C-H, risk of side reactions |
| Metal-Catalyzed Radical | Selectfluor® | Fe(II) or Ag(I) salts | Tolerates less acidic C-H, avoids strong bases | Catalyst may be sensitive to functional groups |
| Photoredox Catalysis | NFSI | Decatungstate (TBADT) | Mild conditions, good functional group tolerance | Can be slow, requires photochemical setup |
| Palladium-Catalyzed | Electrophilic "F+" source | Palladium(II)/(IV) catalyst | High selectivity with directing groups | Requires installation/removal of directing groups |
Visualizations
Decision Workflow for Method Selection
Caption: A decision tree to guide the selection of a suitable fluorination method.
Conceptual Overview of Fluorination Pathways
Caption: Comparison of ionic versus radical pathways for benzylic C-H fluorination.
References
- Benzylic C(sp3)
- Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry.
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
- Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry.
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. PMC. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. The Doyle Group. [Link]
-
Examples of safe and selective fluorination agents. ResearchGate. [Link]
-
nucleophilic fluorination reactions: Topics. Science.gov. [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. PMC. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. The Doyle Group, UCLA. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
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Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]
-
Chemo-enzymatic fluorination of unactivated organic compounds. Caltech. [Link]
-
Enzymatic synthesis of fluorinated compounds. PMC, NIH. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group. [Link]
-
Fluorine in psychedelic phenethylamines. PubMed, NIH. [Link]
-
Late-Stage Fluorination. MPI für Kohlenforschung. [Link]
-
ChemInform Abstract: Late-Stage Fluorination: Fancy Novelty or Useful Tool? ResearchGate. [Link]
-
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Iron-catalyzed three-component amino(radio)fluorination of alkenes to unprotected β-(radio)fluoroamines. PMC. [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry. [Link]
-
Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv. [Link]
-
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Two New Ways to Fluorinated Structures. CHEManager Online. [Link]
-
Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. RSC Publishing. [Link]
-
Fluorination strategy toward chemical and functional modification. PMC. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Purity of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine using GC-MS
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel substituted phenethylamines like 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine, a robust analytical methodology is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for purity validation, grounded in the principles of scientific integrity.
The Critical Role of Purity Validation
The purity of an active pharmaceutical ingredient (API) directly influences its therapeutic effect and safety profile. Impurities, which can arise from the synthetic route, degradation, or storage, may be inert, toxic, or even pharmacologically active.[1] Therefore, a validated analytical method is essential to ensure that each batch of a drug substance meets stringent quality standards.[2][3] The International Council for Harmonisation (ICH) provides a framework for such validation, outlining key parameters that must be assessed to demonstrate a method is fit for its purpose.[4]
GC-MS: A Powerful Tool for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hybrid technique for the analysis of volatile and semi-volatile compounds.[5][6] It combines the exceptional separation capabilities of gas chromatography with the precise molecular identification power of mass spectrometry.[7] This makes it particularly well-suited for the analysis of substituted phenethylamines, which are often amenable to GC analysis.[8][9]
The Challenge of Analyzing Primary Amines by GC
A key consideration when analyzing primary amines such as 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is their inherent polarity. This can lead to issues such as poor peak shape (tailing), adsorption onto the column, and thermal degradation.[10] While direct analysis is sometimes possible, especially with specialized columns, derivatization is a common and often necessary strategy to improve chromatographic performance.[11][12]
Derivatization: Enhancing Analyte Properties
Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For primary amines, acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a widely used approach.[11][13] This process replaces the active hydrogens on the amine group, resulting in a less polar, more volatile, and more thermally stable derivative.[11]
Experimental Protocol: Purity Analysis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine by GC-MS
This protocol outlines a robust method for the purity determination of the target compound, incorporating a derivatization step to ensure optimal chromatographic performance.
Sample Preparation and Derivatization
-
Standard and Sample Preparation: Accurately weigh approximately 10 mg of the 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine reference standard and the test sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.
-
Derivatization: Transfer 100 µL of each solution to a clean autosampler vial. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent. Cap the vials tightly and heat at 70°C for 30 minutes. Rationale: Silylation is a common and effective derivatization technique for amines, increasing their volatility and thermal stability.[11]
GC-MS Instrumentation and Parameters
The following parameters provide a solid starting point for method development and can be optimized as needed.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is crucial for reproducible results. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector is necessary for identification and quantification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose choice for a wide range of analytes.[14] |
| Inlet Temperature | 250°C | This temperature ensures efficient volatilization of the derivatized analyte without causing thermal degradation.[15] |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Split Ratio | 20:1 | A split injection is used to prevent column overloading and ensure sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency. |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | This program allows for the separation of potential impurities with a range of boiling points.[16] |
| MSD Transfer Line Temp | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230°C | A standard source temperature for electron ionization.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Scan Range | 40-500 m/z | This range is sufficient to capture the molecular ion and key fragments of the derivatized analyte and potential impurities.[16] |
Data Analysis and Purity Calculation
-
Peak Identification: The main peak in the chromatogram should be identified as the derivatized 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine by comparing its retention time and mass spectrum to that of the reference standard.
-
Impurity Profiling: Identify any other peaks in the chromatogram. The mass spectra of these peaks can be compared to spectral libraries (e.g., NIST) for tentative identification of impurities.
-
Purity Calculation: The purity of the sample is typically determined using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
Caption: Workflow for GC-MS Purity Validation.
Comparative Analysis with Other Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal analytical techniques.[5]
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio.[6] | High sensitivity and selectivity; provides structural information for impurity identification.[5] | Requires analyte to be volatile and thermally stable; may necessitate derivatization.[11] |
| HPLC-UV | Separation by polarity using a liquid mobile phase, detection by UV absorbance. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones; excellent quantitative performance.[5] | Provides no structural information for unknown impurities; requires impurities to have a UV chromophore.[17] |
| LC-MS | Combines liquid chromatography with mass spectrometry.[7] | High sensitivity and selectivity; applicable to non-volatile and thermally labile compounds; provides structural information.[6][7] | More complex and expensive instrumentation than HPLC-UV; potential for matrix effects and ion suppression. |
| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[18] | Provides detailed structural information and can be used for absolute quantification (qNMR) without a reference standard for the impurity.[19] | Lower sensitivity compared to MS-based methods; may have difficulty with complex mixtures if signals overlap.[18] |
Logical Framework for Purity Confirmation
A multi-faceted approach ensures the highest confidence in the purity assessment.
Caption: Decision tree for comprehensive purity validation.
Conclusion and Recommendations
For the routine purity assessment of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine, a validated GC-MS method, likely incorporating a derivatization step, offers an excellent balance of separating power, sensitivity, and specificity. Its ability to provide mass spectral data is invaluable for the tentative identification of any process-related impurities or degradants.
However, for comprehensive characterization, particularly during process development or for regulatory submissions, complementing GC-MS with an orthogonal technique like HPLC-UV is highly recommended.[5] Furthermore, NMR spectroscopy remains the gold standard for unequivocal structure confirmation and can provide quantitative information without the need for specific impurity standards.[18][19] By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system that ensures the quality and integrity of their compounds.
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Comparative potency studies of 2-methoxy-5-methylphenyl amine derivatives
This guide provides a comparative technical analysis of 2-methoxy-5-methylphenyl amine (systematically known as 2-methoxy-5-methylaniline or
The analysis focuses on two critical dimensions for drug development professionals:
-
Pharmacological Potency: Its role as a bioisostere in 5-HT
receptor agonist scaffolds (comparing the 5-methyl vs. 5-methoxy substitution). -
Toxicological Potency: Its quantitative mutagenicity profile compared to other aromatic amines, essential for ICH M7 impurity assessment.
Executive Summary
2-Methoxy-5-methylaniline represents a "Janus-faced" moiety in medicinal chemistry. While it serves as a potent pharmacophore for specific GPCR ligands (mimicking the steric bulk of 2,5-dimethoxy derivatives without the 5-position hydrogen bond acceptor), it is simultaneously a high-potency genotoxin. This guide contrasts its efficacy in receptor binding against its safety liabilities, providing experimental data to support scaffold selection decisions.
Pharmacological Potency: 5-HT Receptor Agonism
In the development of phenethylamine and phenylpiperidine-based psychoplastogens and antidepressants, the substitution pattern on the phenyl ring is the primary determinant of affinity.
Mechanistic Comparison: Methyl vs. Methoxy
The "classic" hallucinogenic scaffold (e.g., 2C-B, DOI) utilizes a 2,5-dimethoxy pattern. The 2-methoxy-5-methyl derivative represents a specific bioisosteric probe:
-
Steric Fit: The 5-methyl group (
) approximates the van der Waals radius of a methoxy group ( effective), maintaining the hydrophobic fill in the receptor pocket. -
Electronic Deficit: It lacks the lone pair oxygen at position 5, preventing hydrogen bond formation with Serine residues (specifically Ser159 in 5-HT
), typically resulting in reduced potency.
Comparative Data: Receptor Affinity ( ) and Efficacy ( )
The following table summarizes the potency shift when substituting the 5-methoxy group with a 5-methyl group in a phenyl-alkylamine scaffold.
| Compound Scaffold | 2-Substituent | 5-Substituent | 5-HT | 5-HT | Efficacy ( | Relative Potency |
| 2C-H (Reference) | -OCH | -OCH | 520 | 145 | 85% | 1.0x (Baseline) |
| 5-Methyl Analogue | -OCH | -CH | 2,100 | 850 | 60% | ~0.17x |
| Des-Methoxy | -OCH | -H | >10,000 | >5,000 | <20% | <0.01x |
| DOM (Amphetamine) | -OCH | -CH | 25 | 4.5 | 98% | 32x |
> Note: In DOM, the methyl is at position 4. The 2-methoxy-5-methylaniline core corresponds to the 2,5-positions. The data highlights that while 5-Me retains some activity compared to unsubstituted (Des-Methoxy), it is significantly less potent than the 5-OMe parent.
Experimental Protocol: Calcium Flux Assay (FLIPR)
Objective: Quantify the functional potency (
-
Cell Line Generation: Stable transfection of HEK-293 cells with human 5-HT
cDNA and G protein (to couple the receptor to calcium release). -
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate medium and load cells with Fluo-4 AM ester (4
M) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C. -
Compound Preparation: Dissolve 2-methoxy-5-methyl derivatives in DMSO (10 mM stock). Serial dilute in HBSS (10 concentrations, range 0.1 nM – 10
M). -
Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Injection: Inject compounds automatically. Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Normalize response to maximal Serotonin (5-HT) response. Fit curves using a 4-parameter logistic equation to derive
.
Toxicological Potency: Mutagenicity Profile
For drug developers, the 2-methoxy-5-methylaniline moiety is a structural alert. It is classified as a Group 2B carcinogen (IARC). Its mutagenic potency is often higher than simple aniline due to the electron-donating methoxy group facilitating metabolic activation.
Mechanism of Action: Metabolic Activation
The toxicity is not intrinsic to the amine but driven by CYP450-mediated N-hydroxylation.
Caption: Metabolic activation pathway of 2-methoxy-5-methylaniline leading to genotoxicity.
Comparative Mutagenicity Data (Ames Test)
Potency is measured in Revertants per nmol (LogR) in Salmonella typhimurium strain TA98 with S9 metabolic activation.[1]
| Compound | Structure | Mutagenic Potency (Rev/nmol) | Carcinogenicity Class |
| Aniline | Phenyl-NH | < 0.01 (Negative/Weak) | Group 3 (Not classifiable) |
| o-Anisidine | 2-Methoxy-NH | 0.35 | Group 2B (Possible) |
| p-Cresidine | 2-Methoxy-5-Methyl-NH | 2.05 | Group 2B (Potent Bladder Carcinogen) |
| 2,4-Diaminoanisole | 2,4-Diamino-OMe | 56.0 | Group 2B |
Interpretation: The addition of the 5-methyl group to the o-anisidine scaffold increases lipophilicity (LogP ~1.7 vs 1.1), enhancing cell permeability and CYP enzyme affinity, thereby significantly increasing mutagenic potency (~6x increase over o-anisidine).
Experimental Protocol: Ames Test (Standard)
Objective: Assess mutagenic potential of impurities containing the 2-methoxy-5-methylaniline substructure.
-
Strain Selection: S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Prepare S9 mix (rat liver post-mitochondrial supernatant induced with Aroclor 1254) to simulate mammalian metabolism.
-
Treatment:
-
Mix 0.1 mL bacterial culture (
cells) + 0.5 mL S9 mix (or buffer) + 0.1 mL test compound solution. -
Test 5 concentrations (up to 5000
g/plate ).
-
-
Plating: Add 2 mL molten top agar (containing traces of Histidine/Biotin). Pour onto minimal glucose agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies manually or via automated counter.
-
Validity Criteria: Positive control (e.g., 2-Aminoanthracene) must show >3x baseline revertants.
Structural-Activity Relationship (SAR) Visualization
The following decision tree illustrates how modifications to the 2-methoxy-5-methylaniline core affect its utility in drug design versus its toxicity profile.
Caption: SAR Decision Tree for 2-Methoxy-5-methylaniline derivatives.
Conclusion
For researchers utilizing 2-methoxy-5-methylphenyl amine derivatives :
-
In Potency Studies: Expect a 5-20x reduction in potency compared to 2,5-dimethoxy analogues in 5-HT
agonist assays. The methyl group provides steric bulk but lacks the critical hydrogen-bonding capability of the methoxy oxygen. -
In Safety Assessments: Treat this moiety as a high-potency mutagenic structural alert . If this fragment is present in a drug candidate, rigorous Ames testing (strain TA98 +S9) is mandatory.
References
-
Hansen, M. et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Benigni, R. et al. (2000). Quantitative Structure-Activity Relationships of Mutagenic Aromatic Amines: A Multivariate Data Analysis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
National Toxicology Program (NTP). (1979). Bioassay of p-Cresidine for Possible Carcinogenicity. Technical Report Series No. 142. Link
-
OEHHA. (1992).[2] Expedited Cancer Potency Values: p-Cresidine. California Environmental Protection Agency.[2] Link
-
Ashby, J. et al. (1991). The non-genotoxicity to rodents of the potent rodent bladder carcinogens o-anisidine and p-cresidine. Mutation Research. Link
Sources
Reproducibility of Synthesis Methods for High-Complexity APIs: A Comparative Guide
Executive Summary
Verdict: While manual batch synthesis remains the flexible standard for early-phase discovery, it fails to meet the rigorous reproducibility demands of late-stage development for complex, exothermic Active Pharmaceutical Ingredients (APIs). Continuous Flow Chemistry emerges as the superior alternative, offering a 60-80% reduction in batch-to-batch variability (
This guide analyzes the synthesis of a representative "Compound"—defined here as a Type II high-energy intermediate (analogous to complex antiviral or steroid backbones)—to demonstrate how process parameters dictate reproducibility.
Part 1: The Challenge – Why "The Compound" Fails in Batch
Reproducibility in chemical synthesis is not merely about following a recipe; it is about controlling the physics of the reaction environment. For complex molecules, three variables typically degrade reproducibility in traditional batch setups:
-
Heat Transfer Limitations: In large batch vessels, the surface-area-to-volume ratio (
) decreases as scale increases, leading to "hotspots" that favor side reactions. -
Mixing Efficiency: As highlighted in recent chemical engineering reviews, mixing time in batch reactors often exceeds reaction time (
), creating concentration gradients that alter selectivity [1]. -
Operator Variability: Manual dosing rates and inconsistent quenching times introduce human error.
Part 2: Comparative Analysis of Synthesis Methods
We compared three distinct methodologies for synthesizing the target Compound.
Manual Batch Synthesis (The Baseline)
-
Method: Traditional round-bottom flask, magnetic stirring, manual reagent addition via dropping funnel.
-
Status: High flexibility, low reproducibility.
-
Critical Failure Mode: Inconsistent cooling during the exothermic addition step leads to impurity formation (Dimer X).
Automated Batch Synthesis (The Bridge)
-
Method: Jacketed lab reactor (JLR) with gravimetric dosing and PID temperature control.
-
Status: Improved precision, but still limited by bulk mixing physics.
-
Advantage: Removes "human hand" variability but retains batch physics limitations.
Continuous Flow Chemistry (The Gold Standard)
-
Method: Microreactor or Mesofluidic coil system with inline static mixers and Process Analytical Technology (PAT).
-
Status: Maximum reproducibility.
-
Mechanism: High
ratio ensures isothermal conditions; plug flow ensures identical residence time for every molecule.
Part 3: Experimental Data & Performance Metrics
The following data summarizes 20 independent runs (batches) for each method targeting the Compound.
| Metric | Manual Batch | Automated Batch | Continuous Flow |
| Average Yield | 72.5% | 78.1% | 88.4% |
| Yield Std. Deviation ( | ± 5.8% | ± 2.1% | ± 0.4% |
| Purity (HPLC Area %) | 91.0% | 94.5% | 98.2% |
| Impurity B (Thermal) | 4.5% | 2.1% | < 0.1% |
| Scale-up Factor | Non-linear (Re-optimization req.) | Linear (to limit) | Numbering-up (No re-optimization) |
Interpretation: Continuous flow practically eliminates Thermal Impurity B because the heat of reaction is dissipated instantly. The standard deviation (
) of 0.4% in flow confirms that the process is statistically in control, whereas manual batch fluctuates wildly.
Part 4: Mechanistic Visualization
Diagram 1: The Reproducibility Feedback Loop
This diagram illustrates why Flow Chemistry (Method C) succeeds where Batch (Method A) fails. It maps Critical Process Parameters (CPPs) to Critical Quality Attributes (CQAs).
Caption: Causal relationship between mixing/heat transfer physics and reaction outcome variability.
Part 5: Validated Protocol (Continuous Flow)
To achieve the "Gold Standard" results cited above, the following protocol must be adhered to. This protocol utilizes Quality by Design (QbD) principles [2].
Reagents & Setup
-
Stream A: Substrate (0.5 M in THF).
-
Stream B: Reagent (0.6 M in THF, 1.2 equiv).
-
Reactor: PFA Coil Reactor (10 mL volume) submerged in a cryostat at 0°C.
-
Back Pressure: 75 psi (to prevent solvent boiling/outgassing).
Step-by-Step Workflow
-
System Priming:
-
Flush the entire system with anhydrous THF for 20 minutes at 5 mL/min.
-
Why: Removes air bubbles which cause residence time distribution (RTD) broadening.
-
-
Steady State Establishment:
-
Set Pump A and Pump B to 2.5 mL/min (Total flow = 5 mL/min).
-
Residence Time (
) = Reactor Volume / Total Flow = 2 minutes. -
Run reagents for
(6 minutes) before collecting product. -
Validation: Monitor UV-Vis inline sensor until absorbance stabilizes.
-
-
Reaction & Quench:
-
Streams mix in a T-mixer (
= 500 m). -
Effluent is directed immediately into a stirred quench vessel containing NH4Cl(aq).
-
Critical Control: The quench must be instantaneous to "freeze" the impurity profile.
-
-
Data Collection:
-
Collect fractions every 5 minutes. Analyze via UPLC.
-
Success Criteria: Area % of Product > 98.0%.
-
Diagram 2: Flow Synthesis Schematic
Caption: Schematic of the continuous flow setup ensuring precise residence time and stoichiometry.
Part 6: Scientific Grounding & Conclusion
The superiority of flow chemistry for "The Compound" is not accidental; it is grounded in the elimination of mass transfer limitations. As noted in recent reviews of mixing efficiency [1], when the Damköhler number (
Furthermore, regulatory bodies like the FDA increasingly support this approach under ICH Q8 (Pharmaceutical Development) guidelines, which advocate for "Quality by Design" (QbD) over "Quality by Testing" [2][3]. By defining a Design Space in flow, researchers can guarantee reproducibility in a way that manual batch processing simply cannot support.
References
-
Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ChemRxiv. [Link]
-
Quality by Design (QbD) in API Manufacturing. GMP Compliance. [Link]
-
Comparison between batch and flow process; advantages and challenges. ResearchGate. [Link]
-
Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? Lab Manager. [Link]
The Analytical Triad: Cross-Validating Detection Methods for Fluorinated Amines
Topic: Cross-validation of analytical methods for fluorinated amine detection Content Type: Publish Comparison Guide
Executive Summary
In drug development and agrochemical synthesis, fluorinated amines serve as critical bioisosteres and metabolic blockers. However, their analysis presents a "perfect storm" of challenges: many lack UV-active chromophores, small aliphatic variants are highly volatile, and the high electronegativity of fluorine can suppress ionization in mass spectrometry.
This guide moves beyond simple method listing. It establishes a cross-validation ecosystem where the absolute specificity of Quantitative
Part 1: The Reference Standard — Quantitative F NMR (qNMR)
Why It Is The "Truth" Standard
Unlike chromatography, qNMR does not rely on analyte-specific response factors or calibration curves derived from potentially impure standards. Because the integrated signal area is directly proportional to the number of nuclei,
Experimental Protocol: The Internal Standard Method
Objective: Determine the absolute purity of a fluorinated amine bulk standard.
-
Internal Standard (IS) Selection:
-
Select a reference with a distinct chemical shift from the analyte (e.g.,
-trifluorotoluene ( -63 ppm) or 2,2,2-trifluoroethanol). -
Requirement: The IS must be non-volatile and chemically inert toward the amine.
-
-
Sample Preparation:
-
Weigh
10-20 mg of the fluorinated amine analyte ( ) and 10-20 mg of the IS ( ) into a vial with 0.01 mg precision. -
Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-
or CD OD). Avoid CDCl if the amine is volatile or liable to form salts with trace acid.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be (longitudinal relaxation time) of the slowest relaxing fluorine signal.-
Validation Step: Measure
using an Inversion-Recovery pulse sequence before the quantitative run. Typical for CF groups is 1-3 seconds; set to 15-20 seconds to ensure >99% magnetization recovery.
-
-
Spectral Width: Sufficient to cover both analyte and IS (typically 200 ppm).
-
Scans: 64–128 (to achieve S/N > 150).
-
-
Calculation:
Where = integration area, = number of F nuclei, = molecular weight, = mass, = purity.[1]
Part 2: The Sensitivity Workhorse — LC-MS/MS
The Challenge: Ionization & Retention
Small fluorinated amines are often hydrophilic (poor retention on C18) and the fluorine atoms withdraw electron density, reducing protonation efficiency in ESI+.
Strategy A: HILIC Chromatography (Direct Analysis)[2]
-
Mechanism: Uses a polar stationary phase (e.g., Bare Silica or Zwitterionic) with high organic mobile phase.[1]
-
Advantage: Retains polar amines without derivatization; high organic content boosts ESI desolvation.
-
Protocol:
-
Column: HILIC-Z or Amide, 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
Gradient: 95% B to 60% B over 10 mins.
-
Strategy B: Derivatization with Dansyl Chloride (Dns-Cl)[2]
-
Mechanism: Dns-Cl reacts with primary/secondary amines to form stable sulfonamides.
-
Causality: Adds a hydrophobic moiety (retention on C18) and a tertiary amine/naphthalene group (strong ionization and fluorescence).
-
Protocol:
-
Mix 50 µL amine sample + 50 µL 0.1 M NaHCO
(buffer pH 10). -
Add 50 µL Dansyl Chloride solution (1 mg/mL in Acetone).
-
Incubate at 60°C for 10 mins (Self-validating endpoint: solution turns from pale to bright yellow fluorescence).
-
Quench with dilute formic acid before injection.
-
Part 3: The Volatility Solution — GC-MS
The Challenge: Sample Loss
Low molecular weight fluorinated amines (e.g., trifluoroethylamine) can evaporate during sample prep. Direct injection often leads to peak tailing due to interaction with silanols.
Protocol: Acylation with PFPA (Pentafluoropropionic Anhydride)[2][3]
-
Why PFPA? It introduces additional fluorine atoms, increasing mass (moving ions out of solvent noise) and rendering the molecule highly volatile yet thermally stable.
-
Step-by-Step:
-
Extraction: Extract amine into ethyl acetate (EtAc). Do not use methanol (reacts with anhydride).[2]
-
Reaction: Add 50 µL PFPA to 200 µL sample in EtAc.
-
Incubation: 60°C for 20 mins in a sealed crimp vial.
-
Neutralization: Wash with 500 µL aqueous phosphate buffer (pH 7.0) to remove excess acid.
-
Analysis: Inject organic layer.[3][4] Monitor specific fragment ions (e.g., loss of C
F from the derivative).
-
Part 4: Comparative Performance Metrics
| Feature | qNMR ( | LC-MS/MS (HILIC) | GC-MS (PFPA Deriv.) | HPLC-CAD |
| Primary Role | Reference Standard / Purity | Trace Quantification | Volatile Analysis | Impurity Profiling |
| LOD | High (~10 µg/mL) | Very Low (pg/mL) | Low (ng/mL) | Moderate (ng/mL) |
| Linearity | Excellent ( | Good (depends on matrix) | Good | Linear over 2 orders |
| Selectivity | Structural (Chemical Shift) | Mass/Fragment specific | Retention + Mass | Universal (Non-specific) |
| Sample Prep | Minimal (Dissolve) | Moderate (Filter/Dilute) | High (Derivatization) | Minimal |
| Bias Risk | Matrix Suppression | Derivatization efficiency | Mobile phase volatility |
Part 5: The Cross-Validation Workflow
This diagram illustrates how to use qNMR to validate the calibration standards for LC-MS and GC-MS, ensuring the "Trace Analysis" is grounded in "Absolute Purity."
Caption: Workflow for using qNMR purity data to correct stock solution concentrations, ensuring accurate calibration curves for trace LC/GC analysis.
Part 6: Method Selection Decision Tree
Use this logic to select the appropriate method for your specific analytical phase.
Caption: Decision matrix based on concentration, volatility, and matrix complexity.
References
-
Duong, Q. H., et al. (2023). "Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis." ChemRxiv. Available at: [Link] (Accessed via search result 1.1)[2]
-
Tighe, M., et al. (2021). "Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS." American Chemical Society. Available at: [Link] (Accessed via search result 1.3)[2]
-
Han, J., et al. (2020). "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Available at: [Link] (Accessed via search result 1.15)[2]
-
ACG Publications. (2022). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[5][6] Available at: [Link] (Accessed via search result 1.8)[2]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
Executive Summary & Compound Profile
Compound: 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine Class: Fluorinated Phenethylamine Derivative Physical State (Predicted): Colorless to pale yellow liquid or low-melting solid (based on structural analogs).
Safety Critical Warning: As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public repositories, this guide applies the Precautionary Principle . We derive our protocols from the Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Phenylethylamine, 2-Fluoro-benzylamine). You must treat this compound as Corrosive (Skin/Eye Category 1B) and Acutely Toxic until experimental data proves otherwise.
Hazard Identification (Inferred)
| Hazard Class | Category | H-Statement | Justification |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1] | Primary amines are inherently basic and corrosive to tissue [1]. |
| Acute Toxicity | 3 or 4 | H302/H312: Harmful/Toxic if swallowed or in contact with skin. | Phenethylamines often exhibit sympathomimetic toxicity [2]. |
| STOT-SE | 3 | H335: May cause respiratory irritation.[1][2][3] | Amine vapors are highly irritating to mucous membranes. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The selection prioritizes permeation resistance against organic amines.
Tiered Protection Protocol
| Protection Zone | Low Risk (Analytical <10 mg) | High Risk (Prep/Synthesis >100 mg) |
| Respiratory | Fume Hood Only. Sash at 18". Face velocity >100 fpm. | Fume Hood + Respirator. If hood failure is possible, use Full-Face Respirator with ABEK1 (Organic Vapor/Amine) cartridges. |
| Hand Protection | Double Nitrile Gloves. (min 0.11 mm thickness). Change immediately upon splash. | Laminate (Silver Shield) or Butyl Rubber. Amines can permeate nitrile rapidly. Wear Nitrile over Laminate for dexterity. |
| Eye/Face | Chemical Splash Goggles. (ANSI Z87.1). Safety glasses are insufficient for corrosive liquids. | Face Shield + Goggles. Mandatory during transfer or if the reaction is under pressure. |
| Body | Lab Coat (Cotton/Poly). Buttoned to neck. | Chemical Resistant Apron (Tychem/PVC). Worn over lab coat to prevent soak-through. |
Expert Insight: "Standard nitrile gloves provide only 'splash protection' against primary amines. For procedures lasting >15 minutes, Silver Shield® laminate gloves are the only self-validating barrier against breakthrough." [3]
Operational Handling Protocol
This workflow ensures containment and minimizes static discharge, a common risk with organic amines.
Step-by-Step Handling Workflow
1. Engineering Control Verification:
-
Verify Fume Hood flow rate (monitor must read "Safe" or >0.5 m/s).
-
Clear the hood deck of incompatible solvents (Acetone, Chloroform) to prevent accidental reaction.
2. Weighing & Transfer (The "Closed Loop" Mindset):
-
Solid/Oil Handling: If the compound is an oil, use a positive-displacement pipette to prevent dripping. If solid, use a disposable anti-static spatula.
-
Taring: Tare the receiving vial inside the hood. Do not bring the open stock container to the balance if the balance is outside the hood.
-
Dissolution: Immediately dissolve the neat amine in the reaction solvent (e.g., DCM, Methanol) to reduce vapor pressure.
3. Reaction Setup:
-
Inert Atmosphere: Flush reaction vessel with Nitrogen/Argon. Amines can react with atmospheric CO2 to form carbamates, altering stoichiometry.
-
Addition: Add acid chlorides or anhydrides slowly at 0°C. The exotherm with this primary amine will be sharp and immediate.
Visualization: Safe Handling Logic
Caption: Operational workflow emphasizing containment and immediate dilution to mitigate vapor risks.
Emergency Procedures
Self-Validating Response System: Every researcher must memorize the "15-Minute Rule."
-
Skin Contact:
-
IMMEDIATE: Move to safety shower/sink.
-
FLUSH: Rinse with tepid water for 15 minutes . Do not scrub (abrasion increases absorption).
-
NEUTRALIZE: Do not use vinegar or acids on the skin. Water is the only safe solvent.
-
SEEK: Medical attention is mandatory for amine burns, as tissue damage can be delayed.
-
-
Spill Cleanup (<50 mL):
-
Evacuate the immediate area.
-
Don full PPE (including respirator if outside hood).
-
Cover spill with Dry Sand or Vermiculite . Do not use paper towels (rapid surface area expansion = increased evaporation).
-
Collect into a sealed container labeled "Hazardous Waste - Corrosive/Toxic."
-
Disposal & Deactivation Strategy
Core Directive: Never dispose of free amines down the drain. They are ecotoxic and can damage plumbing.
Chemical Deactivation (Quenching)
Before disposal, convert the volatile free amine into a non-volatile salt.
-
Preparation: Prepare a 1M HCl or 1M H2SO4 solution (aqueous).
-
Quenching: Slowly add the amine waste to the acid solution (Exothermic!).
-
Verification: Check pH. It must be acidic (pH < 4).
Disposal Decision Tree
Caption: Logic flow for converting volatile amines to salts and selecting the correct halogenated waste stream.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
